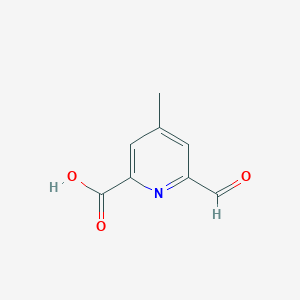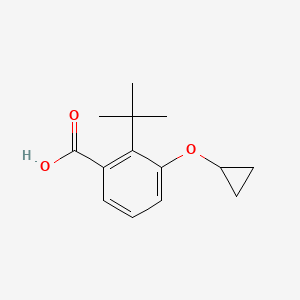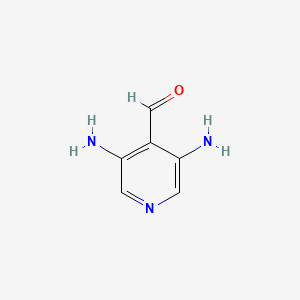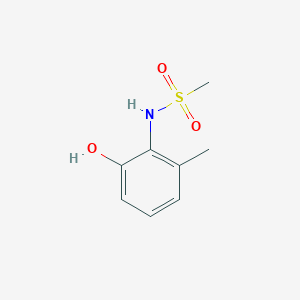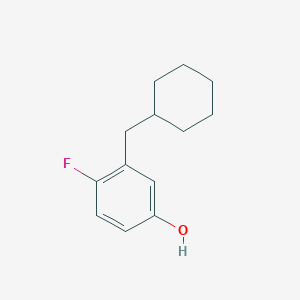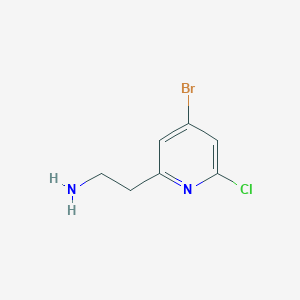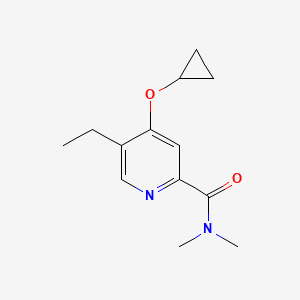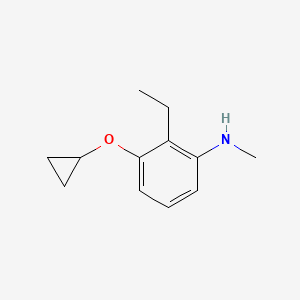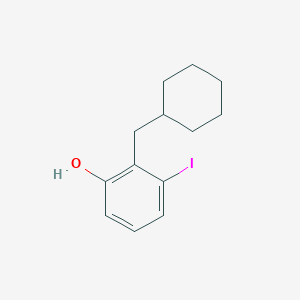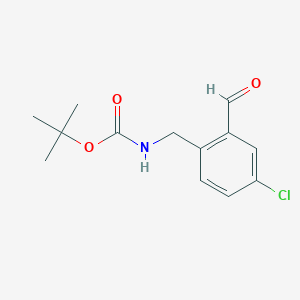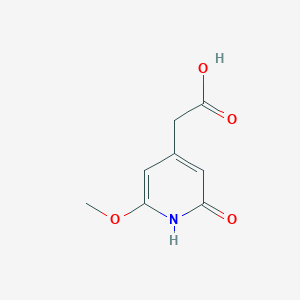
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is a chemical compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol This compound is characterized by the presence of a pyridine ring substituted with hydroxy, methoxy, and acetic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid typically involves the functionalization of a pyridine ring. One common method includes the hydroxylation and methoxylation of pyridine derivatives followed by the introduction of an acetic acid group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired substitutions occur efficiently.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming more prevalent in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(2-Hydroxy-6-methoxypyridin-4-YL)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The acetic acid moiety can also play a role in modulating the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
(2-Hydroxy-6-methylpyridin-4-yl)acetic acid: This compound is similar in structure but has a methyl group instead of a methoxy group.
Pyrrolidine derivatives: These compounds also contain nitrogen heterocycles and are used in various medicinal applications.
Uniqueness: (2-Hydroxy-6-methoxypyridin-4-YL)acetic acid is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C8H9NO4 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
2-(2-methoxy-6-oxo-1H-pyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H9NO4/c1-13-7-3-5(4-8(11)12)2-6(10)9-7/h2-3H,4H2,1H3,(H,9,10)(H,11,12) |
Clave InChI |
DXBWLGJCYKSMAP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=O)N1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



